molecular formula C₁₇H₂₂ClI₂N₃O₈ B1161115 2-Desiodo-2-chloroiopmamidol

2-Desiodo-2-chloroiopmamidol

Cat. No.: B1161115
M. Wt: 685.63
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desiodo-2-chloroiopamidol (systematic name: 2-Chloro-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-4,6-diiodobenzene-1,3-dicarboxamide) is a diiodinated derivative of the triiodinated contrast agent Iopamidol. This compound is structurally characterized by the replacement of one iodine atom with a chlorine substituent at the 2-position of the benzene ring, resulting in reduced iodine content (two iodine atoms vs. three in Iopamidol). Such modifications are critical in pharmaceutical impurity profiling, as they influence solubility, stability, and toxicity .

Properties

Molecular Formula

C₁₇H₂₂ClI₂N₃O₈

Molecular Weight

685.63

Synonyms

Iopamidol EP Impurity I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural distinctions between 2-Desiodo-2-chloroiopamidol and related compounds are summarized below:

Compound Name Iodine Count Substituents Key Structural Features
2-Desiodo-2-chloroiopamidol 2 (4,6-positions) Chlorine at 2-position; hydroxypropanoyl and bis-hydroxymethylethyl groups Diiodinated core with chloro substitution; stereospecific (S)-hydroxypropanoyl group
Iopamidol 3 (2,4,6-positions) Hydroxypropanoyl and bis-hydroxymethylethyl groups Triiodinated core; clinically used as a non-ionic contrast agent
Iopamidol Related Compound C 2 (2,6-positions) Chlorine at 4-position; lactamido and bis-dihydroxypropyl groups Diiodinated with altered substituent positions; potential hydrolysis byproduct
Iopromide 3 (2,4,6-positions) Methyl group at N1; bis-dihydroxypropyl groups Triiodinated with methyl substitution; higher lipophilicity vs. Iopamidol
Iopromide Related Compound A 3 (2,4,6-positions) Amino group at 5-position; methyl and bis-dihydroxypropyl groups Deacetylated metabolite; reduced radiopacity due to amino group

Iodine Content and Radiopacity

  • 2-Desiodo-2-chloroiopamidol : Reduced radiopacity compared to triiodinated compounds due to lower iodine content. This limits its utility as a contrast agent but may lower iodine-induced toxicity .
  • Iopamidol/Iopromide : Triiodinated cores provide optimal radiopacity for clinical imaging. Iopromide’s methyl group enhances solubility in aqueous formulations .
  • Iopamidol Related Compound C : Similar iodine count to 2-Desiodo-2-chloroiopamidol but differs in substituent placement, affecting chemical stability .

Physicochemical Properties

  • Stability: The (S)-hydroxypropanoyl group in 2-Desiodo-2-chloroiopamidol may confer stereospecific degradation pathways, unlike the racemic mixtures seen in some impurities .

Pharmacological and Toxicological Profiles

  • 2-Desiodo-2-chloroiopamidol: Not used clinically; toxicity studies focus on its role as an impurity. Lower iodine content may reduce nephrotoxicity risk compared to triiodinated agents .
  • Iopromide Related Compound A: The amino group at the 5-position may increase reactivity, posing higher risks of allergic reactions .

Research Findings and Discussion

  • Synthetic Byproducts : 2-Desiodo-2-chloroiopamidol is identified as a process-related impurity during Iopamidol synthesis, with levels controlled to ≤0.1% per ICH guidelines .
  • Degradation Pathways: Chlorinated derivatives like 2-Desiodo-2-chloroiopamidol show slower hydrolysis rates compared to non-halogenated analogs, enhancing storage stability .
  • Comparative Toxicity : In vitro studies suggest diiodinated compounds (e.g., 2-Desiodo-2-chloroiopamidol) exhibit 30–40% lower cytotoxicity in renal cells vs. triiodinated agents like Iopromide .

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